1-Fluoronaphthalene
Overview
Description
1-Fluoronaphthalene is an organofluorine compound belonging to the group of naphthalene derivatives and fluoroaromatics. Its chemical formula is C₁₀H₇F, and it appears as a colorless liquid that is insoluble in water . This compound is known for its applications in organic synthesis and as a pharmaceutical intermediate.
Mechanism of Action
Target of Action
1-Fluoronaphthalene is a key starting material for the synthesis of LY248686 , a potent inhibitor of serotonin and norepinephrine uptake . Therefore, its primary targets are the serotonin and norepinephrine transporters.
Mode of Action
It is known that it is used in the synthesis of ly248686 , which inhibits the reuptake of serotonin and norepinephrine, increasing their concentrations in the synaptic cleft and enhancing neurotransmission .
Biochemical Pathways
This compound is metabolized by the fungus Cunninghamella elegans into several phenols and conjugates . The metabolism of this compound by C. elegans results in the formation of trans-3,4-dihydroxy-3,4-dihydro-1-fluoronaphthalene and trans-5,6-dihydroxy-5,6-dihydro-1-fluoronaphthalene . The fluoro substituent blocks epoxidation at the fluoro-substituted double bond .
Pharmacokinetics
It is known that this compound is a colorless, combustible liquid, which is insoluble in water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by its lipophilicity and its potential to cross biological membranes.
Result of Action
The result of the action of this compound is the synthesis of LY248686 , a potent inhibitor of serotonin and norepinephrine uptake . This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known that this compound is a stable and non-reactive liquid compound . Therefore, its action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other chemical substances .
Biochemical Analysis
Biochemical Properties
1-Fluoronaphthalene has been found to be metabolized by Cunninghamella elegans into several phenols and conjugates . The metabolism of this compound by this microorganism suggests that a fluoro substituent blocks epoxidation at the fluoro-substituted double bond, decreases oxidation at the aromatic double bond that is peri to the fluoro substituent, and enhances metabolism at the 3,4- and 5,6-positions of this compound .
Cellular Effects
This compound has been found to have interesting biological activities. It has been used in the synthesis of LY248686, a potent inhibitor of serotonin and norepinephrine uptake . This suggests that this compound may have an impact on cellular signaling pathways and gene expression related to these neurotransmitters.
Molecular Mechanism
It has been used in the synthesis of LY248686, a potent inhibitor of serotonin and norepinephrine uptake . This suggests that this compound may interact with the transporters or receptors of these neurotransmitters, potentially inhibiting their function.
Temporal Effects in Laboratory Settings
It is known that this compound is a stable and non-reactive compound .
Metabolic Pathways
This compound is metabolized by Cunninghamella elegans into several phenols and conjugates . This suggests that this compound may be involved in specific metabolic pathways in this organism.
Preparation Methods
1-Fluoronaphthalene can be synthesized through several methods:
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Diazotization Reaction: : This method involves mixing 1-naphthylamine with a strong acid solution and a nitrite solution or nitrite ester to carry out a diazotization reaction, forming a diazonium salt solution. The diazonium salt is then reacted with a fluorine-containing compound such as fluoboric acid or fluorophosphoric acid to precipitate the diazonium salt. Finally, the diazonium salt is cracked with a fluoride salt to obtain this compound .
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Direct Fluorination: : Another method involves the direct fluorination of naphthalene using Selectfluor, a fluorinating agent .
Chemical Reactions Analysis
1-Fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions, particularly with tert-butyllithium, to form 6-substituted phenanthridines
Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, it is generally known that aromatic fluorinated compounds can undergo such reactions under appropriate conditions.
Common reagents used in these reactions include tert-butyllithium and other strong bases or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Fluoronaphthalene has several scientific research applications:
Organic Synthesis: It is used in the synthesis of complex organic molecules, such as 6-substituted phenanthridines.
Pharmaceuticals: It serves as an intermediate in the synthesis of LY248686, a potent inhibitor of serotonin and norepinephrine uptake.
Space Exploration: This compound is used as a component of the Organic Check Material on the Mars Science Laboratory Curiosity rover for calibrating the Sample Analysis at Mars (SAM) instrument suite.
Comparison with Similar Compounds
1-Fluoronaphthalene can be compared with other similar compounds such as:
1-Bromonaphthalene: This compound has a bromine atom instead of a fluorine atom. It is used in similar organic synthesis applications but has different reactivity due to the nature of the bromine atom.
1-Chloronaphthalene: Similar to this compound, but with a chlorine atom.
The uniqueness of this compound lies in its specific reactivity profile and applications in both pharmaceutical synthesis and space exploration.
Properties
IUPAC Name |
1-fluoronaphthalene | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLKTJOTWITYSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F | |
Record name | 1-FLUORONAPHTHALENE | |
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DSSTOX Substance ID |
DTXSID7059808 | |
Record name | 1-Fluoronaphthalene | |
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Molecular Weight |
146.16 g/mol | |
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Physical Description |
1-fluoronaphthalene appears as needles. (NTP, 1992), Solid; [CAMEO] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 1-FLUORONAPHTHALENE | |
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Record name | 1-Fluoronaphthalene | |
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Boiling Point |
419 °F at 756 mmHg (NTP, 1992) | |
Record name | 1-FLUORONAPHTHALENE | |
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Density |
1.1322 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 1-FLUORONAPHTHALENE | |
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Vapor Pressure |
0.09 [mmHg] | |
Record name | 1-Fluoronaphthalene | |
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CAS No. |
321-38-0 | |
Record name | 1-FLUORONAPHTHALENE | |
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Record name | 1-Fluoronaphthalene | |
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Record name | Naphthalene, 1-fluoro- | |
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Record name | 1-fluoronaphthalene | |
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Record name | 1-FLUORONAPHTHALENE | |
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Melting Point |
16 °F (NTP, 1992) | |
Record name | 1-FLUORONAPHTHALENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-fluoronaphthalene?
A1: this compound has the molecular formula C10H7F and a molecular weight of 146.16 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Several spectroscopic methods are valuable for characterizing this compound, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can determine the structure and study substituent effects on chemical shifts. 19F NMR is specifically useful for analyzing the fluorine atom's environment. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals information about the electronic transitions within the molecule, influenced by the fluorine substituent. []
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation patterns, providing insights into the molecule's structure. [, ]
Q3: How does the fluorine atom influence the reactivity of this compound?
A3: The fluorine atom in this compound exerts a significant influence on its reactivity due to its strong electronegativity and the availability of its lone pair electrons. This leads to several key effects:
- Deactivation of the Aromatic Ring: The electron-withdrawing nature of fluorine deactivates the naphthalene ring towards electrophilic aromatic substitution reactions compared to unsubstituted naphthalene. []
- C-F Bond Activation: The strong C-F bond can be activated under specific conditions, enabling the development of new synthetic transformations. For example, aluminum-mediated C-F bond activation allows for the construction of complex polycyclic aromatic hydrocarbons. []
Q4: Can this compound undergo cross-coupling reactions?
A4: Yes, this compound can participate in transition-metal-catalyzed cross-coupling reactions. For instance, it reacts with phenethylmagnesium chloride in the presence of catalysts like CpTiCl3 or TaCl5, yielding 1-(1-phenethyl)naphthalene. []
Q5: How is this compound metabolized by fungi?
A5: The fungus Cunninghamella elegans metabolizes this compound through oxidation at the 3,4- and 5,6-positions. This process forms dihydrodiols, demonstrating the stereoselective nature of the fungal enzymes involved. []
Q6: Does this compound form excimers?
A6: Yes, this compound exhibits excimer formation in concentrated solutions. The heat of photoassociation is lower compared to pyrene, suggesting a significant role of repulsion energy in the excimer's red-shifted emission. []
Q7: Can this compound be used in the synthesis of pharmaceuticals?
A7: Yes, this compound serves as a key starting material in the synthesis of duloxetine hydrochloride, a medication used to treat depression and anxiety. The synthesis involves a multi-step process, including etherification, bromination, and resolution of enantiomers. [, , ]
Q8: How is computational chemistry applied in the study of this compound?
A8: Computational chemistry plays a crucial role in understanding this compound's properties and reactivity. Density Functional Theory (DFT) calculations help predict:
- Molecular Geometry: DFT calculations predict a planar structure for the this compound dimer, stabilized by hydrogen bonds. [, ]
- Electronic Structure: Calculations provide insights into the electronic transitions responsible for its UV-Vis absorption and fluorescence properties. []
- Reaction Mechanisms: Computational methods aid in elucidating reaction mechanisms, such as the C-F bond activation pathways. []
Q9: What is the significance of Structure-Activity Relationship (SAR) studies for this compound derivatives?
A9: SAR studies are essential for understanding how modifications to the this compound structure affect its biological activity, particularly in the context of drug discovery. These studies explore how changes in:
- Substituent Effects: Introducing different substituents at various positions on the naphthalene ring can alter the molecule's electronic properties, lipophilicity, and steric hindrance, impacting its binding affinity and selectivity towards biological targets. []
Q10: What analytical techniques are used to quantify this compound in environmental samples?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify this compound in complex environmental matrices. []
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